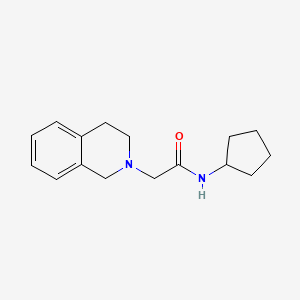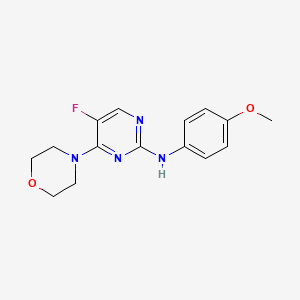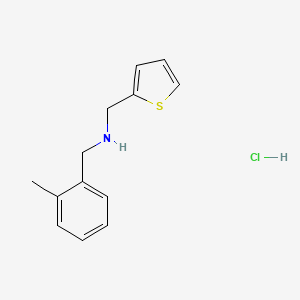![molecular formula C23H26N2OS B4851466 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea
Vue d'ensemble
Description
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea, also known as IMPTU, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. IMPTU belongs to the class of thiourea derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to disrupt the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to possess various biochemical and physiological effects. In cancer cells, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to induce apoptosis, inhibit cell migration and invasion, and suppress angiogenesis. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to protect neurons from oxidative stress-induced damage, improve cognitive function, and enhance synaptic plasticity. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has exhibited potent antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has several advantages for lab experiments, such as its high purity and yield, and its potential use in various scientific research areas. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential use as a therapeutic agent in various diseases. Additionally, the development of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea derivatives with improved potency and selectivity could also be explored.
Applications De Recherche Scientifique
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been studied for its potential use in various scientific research areas such as cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has exhibited potent antifungal activity against various fungal strains.
Propriétés
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-16(2)19-12-11-17(3)15-22(19)26-14-13-24-23(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-12,15-16H,13-14H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJDLFXYHVCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-3-naphthalen-1-yl-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-8-[2-(phenylthio)ethoxy]quinoline](/img/structure/B4851396.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4851411.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4851425.png)

![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)